

thermodynamic properties of 3-Chloro-2-methylphenol

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Compound of Interest

Compound Name: 3-Chloro-2-methylphenol

Cat. No.: B1584042

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An In-depth Technical Guide on the Thermodynamic Properties of **3-Chloro-2-methylphenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenol, a substituted aromatic organic compound, plays a role as an intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. A thorough understanding of its thermodynamic properties is fundamental for process design, safety assessments, and the prediction of its behavior in various chemical and biological systems. This technical guide provides a summary of the known thermodynamic properties of **3-Chloro-2-methylphenol**, outlines general experimental protocols for their determination, and presents logical workflows related to these properties.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its physical state and behavior under different conditions of temperature and pressure. For **3-Chloro-2-methylphenol**, these properties are crucial for applications ranging from reaction kinetics to formulation development.

Data Presentation

The quantitative thermodynamic and physical data for **3-Chloro-2-methylphenol** are summarized in the table below. It is important to note that while some of these properties have

been experimentally determined, others are estimations and should be treated as such.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClO	[1][2]
Molecular Weight	142.58 g/mol	[1][2]
Melting Point	86 °C	[3]
Boiling Point	225 °C	[3]
Density	1.1104 g/cm ³ (rough estimate)	[3]
Refractive Index	1.5449 (estimate)	[3]
pKa	9.35 ± 0.10 (Predicted)	[4]
Vapor Pressure	Not available	
Enthalpy of Vaporization (ΔH _{vap})	Not available	
Heat Capacity (C _p)	Not available	

Experimental Protocols

The determination of thermodynamic properties is achieved through a variety of established experimental techniques. While specific experimental data for the vapor pressure, enthalpy of vaporization, and heat capacity of **3-Chloro-2-methylphenol** are not readily available in the cited literature, the following general methodologies are applicable for their determination for substituted phenols.

Melting Point and Boiling Point Determination

- **Melting Point:** The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of **3-Chloro-2-methylphenol** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

- **Boiling Point:** The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, resulting in stable boiling, is recorded as the boiling point.

Vapor Pressure Measurement

The vapor pressure of **3-Chloro-2-methylphenol** can be measured using a static or dynamic method. In a static method, the substance is placed in a container, the container is evacuated, and the pressure of the vapor in equilibrium with the solid or liquid is measured at various temperatures using a manometer. Dynamic methods involve measuring the boiling point of the substance at different applied pressures.

Enthalpy of Vaporization (ΔH_{vap}) Measurement

The enthalpy of vaporization can be determined indirectly from vapor pressure data using the Clausius-Clapeyron equation. By plotting the natural logarithm of vapor pressure versus the inverse of the temperature, the enthalpy of vaporization can be calculated from the slope of the line. Direct measurement can be performed using calorimetry, where the heat required to vaporize a known amount of the substance is measured.^[5]

Heat Capacity (C_p) Measurement

The heat capacity of **3-Chloro-2-methylphenol** can be measured using techniques like Differential Scanning Calorimetry (DSC). In this method, the heat flow required to increase the temperature of a sample is compared to that of a reference material as a function of temperature. This allows for the determination of the heat capacity of the sample over a range of temperatures.

Visualizations

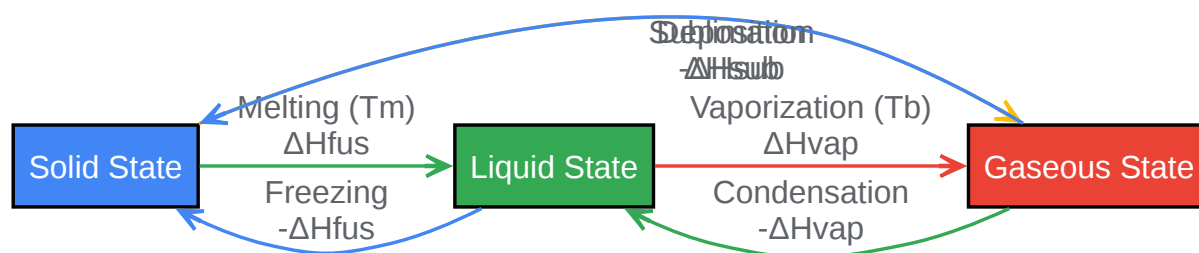
Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a general experimental workflow for the characterization of the core thermodynamic properties of a solid organic compound like **3-Chloro-2-methylphenol**.

Caption: Experimental workflow for determining thermodynamic properties.

Interplay of Thermodynamic Properties and Physical States

The following diagram illustrates the logical relationship between key thermodynamic properties and the transitions between the solid, liquid, and gaseous states of matter for a pure compound.



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Caption: Relationship between physical states and thermodynamic transitions.

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